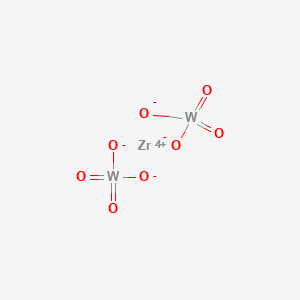

Zirconium tungstate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zirconium tungstate is a compound with the chemical formula Zr(WO₄)₂. It is known for its unique property of negative thermal expansion, meaning it contracts when heated over a wide range of temperatures. This characteristic makes it a subject of significant interest in materials science and engineering .

準備方法

Synthetic Routes and Reaction Conditions: Zirconium tungstate can be synthesized through various methods. One common method involves the hydrothermal synthesis route, where zirconium chloride and sodium tungstate are mixed in an aqueous solution, followed by heating at high temperatures . Another method involves the solid-state reaction of zirconium dioxide and tungsten trioxide at elevated temperatures, followed by rapid cooling to stabilize the desired phase .

Industrial Production Methods: Industrial production of this compound typically involves the solid-state reaction method due to its scalability. The process includes mixing stoichiometric amounts of zirconium dioxide and tungsten trioxide, heating the mixture to around 900°C, and then rapidly cooling it to room temperature to obtain the metastable cubic phase .

化学反応の分析

Types of Reactions: Zirconium tungstate primarily undergoes reactions involving its thermal properties. It is known for its negative thermal expansion, which is a result of the vibrational modes within its crystal structure . It does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The synthesis of this compound typically involves reagents like zirconium chloride, sodium tungstate, and hydrochloric acid in hydrothermal synthesis . In solid-state reactions, zirconium dioxide and tungsten trioxide are the primary reagents .

Major Products Formed: The primary product formed from these reactions is this compound itself, with its unique cubic phase that exhibits negative thermal expansion .

科学的研究の応用

Zirconium tungstate has a wide range of scientific research applications due to its unique properties. It is used in the development of composite materials to control thermal expansion, which is crucial in precision instruments and aerospace applications . Additionally, it is being explored for use in radiation shielding materials due to its ability to attenuate gamma rays . In the field of electronics, it is used in the production of materials that require stable dimensions over a range of temperatures .

作用機序

The negative thermal expansion of zirconium tungstate is driven by phonon vibrations within its crystal structure. These vibrations involve the near-rigid WO₄ units and Zr-O bonds at low frequencies, with increasing deformation of O-W-O and O-Zr-O bond angles as the temperature rises . This mechanism is unique and not fully understood, but it is believed to involve a combination of vibrational modes that lead to the contraction of the material when heated .

類似化合物との比較

Similar Compounds: Compounds similar to zirconium tungstate include other materials that exhibit negative thermal expansion, such as scandium fluoride (ScF₃), zinc cyanide (Zn(CN)₂), and copper(I) oxide (Cu₂O) .

Uniqueness: What sets this compound apart from these compounds is its isotropic negative thermal expansion over a wide temperature range, from near absolute zero to over 1000 K . This makes it particularly valuable in applications where uniform thermal contraction is required across different dimensions.

特性

分子式 |

O8W2Zr |

|---|---|

分子量 |

586.9 g/mol |

IUPAC名 |

dioxido(dioxo)tungsten;zirconium(4+) |

InChI |

InChI=1S/8O.2W.Zr/q;;;;4*-1;;;+4 |

InChIキー |

OJLGWNFZMTVNCX-UHFFFAOYSA-N |

正規SMILES |

[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Zr+4] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)

![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)

![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)